molecular formula C13H19NO3 B8349334 Pentyl 3-amino-4-methoxybenzoate

Pentyl 3-amino-4-methoxybenzoate

Cat. No.: B8349334
M. Wt: 237.29 g/mol
InChI Key: DGMXSADBWITCHK-UHFFFAOYSA-N
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Description

Pentyl 3-amino-4-methoxybenzoate is a chemical compound supplied for research and development purposes. This ester is of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate or building block. Its structure, featuring both an aromatic amino group and a methoxy substituent, is analogous to esters known to be used in the synthesis of more complex, biologically active molecules . For instance, closely related 3-aminobenzoate esters are documented as key intermediates in the preparation of active pharmaceutical ingredients, such as certain angiotensin II receptor blockers . The pentyl ester chain may offer altered solubility and lipophilicity compared to shorter-chain analogs like methyl esters, potentially making it a valuable candidate for probing structure-activity relationships or for use in specific synthetic applications where these properties are desired. Researchers can utilize this compound to explore its potential in constructing novel molecular architectures, particularly in pharmaceutical discovery and development. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

pentyl 3-amino-4-methoxybenzoate

InChI

InChI=1S/C13H19NO3/c1-3-4-5-8-17-13(15)10-6-7-12(16-2)11(14)9-10/h6-7,9H,3-5,8,14H2,1-2H3

InChI Key

DGMXSADBWITCHK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC(=C(C=C1)OC)N

Origin of Product

United States

Comparison with Similar Compounds

a) Pentyl Esters of Substituted Benzoic Acids

  • Pentyl 4-Bromo-3-Methylbenzoate: Unlike Pentyl 3-amino-4-methoxybenzoate, this compound has a bromo (-Br) and methyl (-CH₃) group, which are electron-withdrawing and moderately electron-donating, respectively. The bromo group increases molecular weight (MW: ~257.1 g/mol) and may reduce aqueous solubility compared to the amino-methoxy analogue (MW: ~253.3 g/mol) .
  • Methyl 3-Amino-4-Methoxybenzoate: Replacing the pentyl group with methyl significantly reduces lipophilicity (logP ~1.2 vs. ~3.5 for the pentyl analogue), impacting solvent compatibility and bioavailability .

b) Non-Benzoate Esters with Similar Substituents

Physicochemical Properties

Property This compound Pentyl Acetate Methyl 3-Amino-4-Methoxybenzoate
Molecular Weight (g/mol) 253.3 158.2 195.2
logP (Predicted) ~3.5 ~2.1 ~1.2
Water Solubility Low (<1 mM) Insoluble Moderate (~5 mM)
Volatility Low High Moderate
Reactivity Base-sensitive (amino group) Hydrolytically stable Base-sensitive

Key Findings :

  • The pentyl group enhances lipid solubility, as seen in pentyl xylosides, which partition preferentially into organic phases like pentanol (14.9 mM vs. 2.3 mM in water) .
  • Amino groups increase polarity but may reduce stability under acidic conditions compared to bromo or methyl substituents .

Data Tables

Table 1: Substituent Effects on Benzoate Esters

Compound Substituents logP Water Solubility (mM) Stability in Acid
This compound -NH₂, -OCH₃ 3.5 <1 Moderate
Pentyl 4-Bromo-3-Methylbenzoate -Br, -CH₃ 4.2 <0.5 High
Methyl 3-Amino-4-Methoxybenzoate -NH₂, -OCH₃ 1.2 ~5 Low

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Pentyl 3-amino-4-methoxybenzoate to improve yield and purity?

  • Methodological Answer :

  • Esterification : Start with 3-amino-4-methoxybenzoic acid and pentanol under acid catalysis (e.g., H₂SO₄) at 80–100°C. Monitor reaction progress via TLC (hexane/EtOH 1:1) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the ester. Confirm purity via HPLC (C18 column, methanol/water mobile phase) .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) and reflux time (12–24 hours) based on kinetic studies. Contradictions in optimal temperatures (e.g., 45°C vs. 80°C) suggest pilot experiments are critical .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and pentyl chain signals (δ 0.8–1.6 ppm). Compare with analogs like methyl 3-amino-4-methoxybenzoate .
  • HPLC-MS : Use reverse-phase HPLC coupled with ESI-MS to confirm molecular ion [M+H]⁺ (calc. for C₁₃H₁₉NO₃: 261.3 g/mol) and detect impurities (<2%) .
  • IR Spectroscopy : Validate ester carbonyl (C=O, ~1720 cm⁻¹) and amino (-NH₂, ~3400 cm⁻¹) groups .

Q. How does the stability of this compound vary under different pH and solvent conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl, NaOH, and neutral buffers at 40°C). Monitor via HPLC; expect hydrolysis in acidic/basic conditions, forming 3-amino-4-methoxybenzoic acid .
  • Solvent Compatibility : Test solubility in DMSO, ethanol, and acetonitrile. Polar aprotic solvents (e.g., DMSO) enhance stability for long-term storage .

Advanced Research Questions

Q. What are the mechanistic insights into the esterification and aminolysis reactions involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and activation energies for ester hydrolysis. Compare with experimental kinetics (e.g., Arrhenius plots) .
  • Isotope Labeling : Track ¹⁸O in hydrolysis products to distinguish between acid-catalyzed vs. nucleophilic pathways .

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps using DFT to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in Suzuki coupling or amidation .
  • Solvent Effects : Apply COSMO-RS models to simulate solvent interactions and solubility parameters .

Q. What structural modifications to this compound enhance its bioactivity in drug discovery contexts?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with varying alkoxy chain lengths (e.g., hexyl vs. pentyl) or substituents (e.g., halogenation at the benzene ring). Test bioactivity via enzyme inhibition assays (e.g., COX-2) .
  • Crystallography : Resolve X-ray structures to correlate substituent orientation with binding affinity .

Q. How do solubility and log P values of this compound impact its application in pharmacokinetic studies?

  • Methodological Answer :

  • log P Determination : Use shake-flask method (octanol/water partitioning) or HPLC-derived parameters. Compare with predicted values (e.g., ChemAxon) to assess membrane permeability .
  • Permeability Assays : Employ Caco-2 cell monolayers to simulate intestinal absorption. Correlate solubility with bioavailability .

Contradictions and Recommendations

  • Synthesis Temperature : reports 45°C for triazine derivatives, while suggests 80–100°C for esterification. Pilot reactions at intermediate temperatures (60–70°C) are advised .
  • Stability in Solvents : NIST data ( ) emphasizes polar aprotic stability, whereas SDS ( ) warns against prolonged exposure to light. Use amber vials for storage .

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